molecular formula C28H29N3O4S B2838262 (2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide CAS No. 1322227-26-8

(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2838262
CAS No.: 1322227-26-8
M. Wt: 503.62
InChI Key: DCYOGUYVYCOWFV-IKPAITLHSA-N
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Description

(2Z)-2-[(4-tert-Butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a novel synthetic coumarin derivative designed for advanced research applications. Coumarin-based compounds are a prominent scaffold in medicinal chemistry due to their diverse biological profiles . This specific molecule features a complex structure integrating a chromene core with a sulfonamidoimino linker and a 4-ethylphenyl carboxamide group, which may be explored for its potential to interact with various enzymatic targets. Researchers can investigate its utility in several areas. Coumarin-3-carboxamide analogues have demonstrated significant potential as selective inhibitors of enzymes like monoamine oxidases (MAOs), which are crucial targets in neurological disorders . Other research directions for this chemical class include targeting acetylcholinesterase for Alzheimer's disease research and evaluating anti-cancer activity through mechanisms such as overcoming cancer cell tolerance to nutrient starvation (anti-austerity activity) . The tert-butylbenzenesulfonamido moiety and the 4-ethylphenyl group are key structural features that may be tuned to optimize binding affinity and selectivity. Researchers are encouraged to conduct thorough literature reviews and preliminary assays to elucidate this compound's specific mechanism of action, potency (IC50), and selectivity in their relevant biological models.

Properties

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-5-19-10-14-22(15-11-19)29-26(32)24-18-20-8-6-7-9-25(20)35-27(24)30-31-36(33,34)23-16-12-21(13-17-23)28(2,3)4/h6-18,31H,5H2,1-4H3,(H,29,32)/b30-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYOGUYVYCOWFV-IKPAITLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.

    Introduction of the Sulfonylhydrazinylidene Group: The sulfonylhydrazinylidene group can be introduced by reacting the chromene core with a sulfonylhydrazine derivative under mild conditions.

    Coupling with the tert-Butylphenyl and Ethylphenyl Groups: The final step involves the coupling of the intermediate with 4-tert-butylphenyl and 4-ethylphenyl groups using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or a specific solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the chromene core, while reduction may produce reduced forms of the sulfonylhydrazinylidene group.

Scientific Research Applications

(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its diverse biological activities.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonylhydrazinylidene group is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The chromene core may also contribute to the compound’s activity by interacting with other molecular targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related chromene derivatives from the provided evidence, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Structural and Functional Group Comparison
Compound Name Key Substituents Functional Features
Target Compound 4-tert-butylbenzenesulfonamido, N-(4-ethylphenyl) Sulfonamido-imino, carboxamide, bulky alkyl groups
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one () 2-aminophenyl-imino, chromen-4-one Imino, ketone, primary amine (electron-donating)
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine () 4-methoxyphenyl, benzoxazine core Methoxy (electron-donating), imino, aromatic heterocycle
Compound 3 () 2-chlorobenzylidene, 2-chlorophenyl Chlorine (electron-withdrawing), cyano, tetrahydrochromene

Key Observations:

  • Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity compared to methoxy () or amino () substituents, which may improve membrane permeability but reduce aqueous solubility.
  • Functional Groups: The sulfonamido-imino group in the target compound is distinct from the ketone in or the benzoxazine core in , suggesting divergent biological or catalytic applications.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Notes
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one () 214–216 Low in ethanol Poor solubility hindered $^1$H NMR
Target Compound N/A Inferred low High lipophilicity due to alkyl groups

Analysis :

  • The amino-substituted chromene in exhibits low solubility, a trait likely exacerbated in the target compound due to its bulky tert-butyl group.
  • Methoxy groups () may improve solubility compared to alkyl chains but reduce steric shielding .
Structural Characterization Techniques
  • SHELX Refinement : All compounds in the evidence were likely refined using SHELXL (), ensuring accurate bond-length and angle measurements for comparative studies .
  • Spectroscopy : IR and NMR data () highlight functional groups, but solubility issues may limit characterization of the target compound without advanced techniques (e.g., DMSO-d$_6$ for NMR) .

Biological Activity

(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that confer potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a chromene core, an imino group, and a sulfonamide moiety. Its molecular formula is C26H28N2O3S, with a molecular weight of approximately 448.58 g/mol. The presence of the sulfonamide group is significant as it often enhances the compound's solubility and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and thereby modulating biochemical pathways associated with inflammation and cancer.
  • Receptor Modulation : The compound may bind to various receptors in the body, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Similar compounds in the chromene class exhibit antioxidant properties, which could contribute to protective effects against oxidative stress.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Its structure suggests possible interactions with microbial targets, leading to antibacterial or antifungal properties.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar chromene derivatives, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2Reported anti-inflammatory effects in animal models, reducing edema and inflammatory cytokine levels.
Study 3Showed antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including:

  • Condensation : Reacting 4-tert-butylbenzenesulfonamide with a chromene-carboxamide precursor under acidic/basic conditions (e.g., ethanol/HCl) to form the imino bond .
  • Coupling : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as demonstrated in analogous chromene derivatives .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Optimization : Adjust temperature (25–80°C), solvent polarity (DCM, DMF), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) to balance yield and side reactions .

Q. How can the structural configuration (Z/E isomerism) of the imino group be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to observe coupling constants and chemical shifts indicative of Z-configuration (e.g., deshielded imino protons at δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for precise determination of bond angles and spatial arrangement .
  • IR Spectroscopy : Stretching frequencies for C=N (1630–1680 cm1^{-1}) and sulfonamide S=O (1150–1250 cm1^{-1}) to validate functional groups .

Q. What strategies address low solubility in aqueous media during biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance bioavailability without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 8-methoxy or 4-ethylphenyl positions, as seen in structurally similar chromenes .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion and cellular uptake .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets such as kinases or inflammatory enzymes?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., COX-2, EGFR kinase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with sulfonamido and imino groups .
  • QSAR Models : Corporate substituent effects (e.g., tert-butyl bulkiness, ethylphenyl hydrophobicity) to predict IC50_{50} values against cancer cell lines .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

  • Challenges :

  • Disorder : tert-butyl and ethylphenyl groups often exhibit rotational disorder. Apply SHELXL’s PART/SUMP instructions to model partial occupancy .
  • Twinned Data : Use HKLF 5 format in SHELXL for twin refinement (e.g., BASF parameter optimization) when merging data from multiple crystals .
  • Weak Diffraction : Collect high-resolution data (≤0.8 Å) at synchrotron facilities and apply anisotropic displacement parameters for heavy atoms .

Q. How do structural modifications (e.g., tert-butyl vs. trifluoromethyl sulfonamido) impact bioactivity and metabolic stability?

  • SAR Insights :

  • tert-Butyl Group : Enhances lipophilicity and membrane permeability but may reduce metabolic stability due to CYP450 oxidation .
  • Trifluoromethyl : Increases electron-withdrawing effects, improving enzyme inhibition (e.g., IC50_{50} < 1 μM for kinase targets) but risks hepatotoxicity .
  • Ethylphenyl Substitution : Balances solubility and target engagement; replacing with pyridinyl (e.g., 6-methylpyridin-2-yl) improves aqueous compatibility .

Q. What experimental protocols validate the compound’s mechanism of action in anti-inflammatory pathways?

  • In Vitro Assays :

  • COX-2 Inhibition : Measure prostaglandin E2_2 (PGE2_2) levels in LPS-stimulated macrophages via ELISA .
  • NF-κB Translocation : Use immunofluorescence to track p65 subunit nuclear localization in TNF-α-treated cells .
  • Cytokine Profiling : Quantify IL-6/IL-1β via multiplex assays after 24-hour treatment .
    • In Vivo Models : Collagen-induced arthritis (CIA) in mice, assessing paw swelling and histopathology post-administration (10 mg/kg, oral) .

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